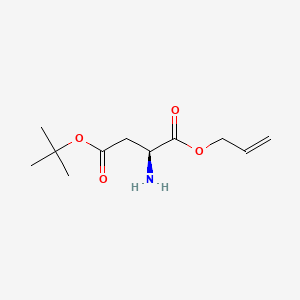

1-Allyl4-tert-butyl2-aminosuccinate

Description

1-Allyl4-tert-butyl2-aminosuccinate is a structurally complex organic compound featuring a succinate backbone modified with an allyl group at position 1, a tert-butyl group at position 4, and an amine group at position 2.

Properties

Molecular Formula |

C11H19NO4 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

4-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate |

InChI |

InChI=1S/C11H19NO4/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4/h5,8H,1,6-7,12H2,2-4H3/t8-/m0/s1 |

InChI Key |

JRYUXLGZKROPFF-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC=C)N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OCC=C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Allyl4-tert-butyl2-aminosuccinate typically involves the following steps:

Formation of the tert-butyl ester: This can be achieved through the reaction of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Introduction of the allyl group: This step involves the allylation of the intermediate compound using allyl bromide or allyl chloride in the presence of a base such as sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

1-Allyl4-tert-butyl2-aminosuccinate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Allyl4-tert-butyl2-aminosuccinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 1-Allyl4-tert-butyl2-aminosuccinate involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Allyl4-tert-butyl2-aminosuccinate with compounds sharing functional groups or structural motifs, as identified in authoritative sources.

tert-butyl 4-(prop-2-ynylamino)benzoate

- Structural Similarities : Contains a tert-butyl ester and an alkyne-functionalized amine.

- Key Differences: The benzoate backbone (vs. succinate) and propynylamino group (vs. allyl-amine) reduce steric flexibility and alter electronic properties. The alkyne group enables click chemistry applications, whereas the allyl group in the target compound may favor radical or electrophilic reactions .

1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate

- Structural Similarities : Shares a tert-butyl group and ester functionalities.

- Key Differences : The pyrazolidine ring introduces rigidity and a ketone group, which may enhance stability but limit conformational adaptability. The benzyl substituent provides aromaticity, contrasting with the allyl group’s aliphatic reactivity .

- Applications: Pyrazolidine derivatives are often explored as enzyme inhibitors, whereas succinate-based compounds like this compound may prioritize chiral resolution or polymer crosslinking.

(S)-tert-butyl-3-methylpiperazine-1-carboxylate

- Structural Similarities : Tert-butyl carbamate protection and nitrogen-rich framework.

- Key Differences: The piperazine ring (vs. The absence of an allyl or amine group in this compound limits its utility in nucleophilic reactions .

- Stability : Piperazine derivatives are prone to hydrolysis under acidic conditions, whereas the succinate backbone in the target compound may offer better pH stability.

Comparative Data Table

| Compound Name | Backbone | Key Functional Groups | Reactivity Profile | Potential Applications |

|---|---|---|---|---|

| This compound | Succinate | Allyl, tert-butyl, amine | Radical reactions, chiral synthesis | Pharmaceuticals, asymmetric catalysis |

| tert-butyl 4-(prop-2-ynylamino)benzoate | Benzoate | Propynylamino, tert-butyl | Click chemistry, cycloadditions | Bioconjugation, material science |

| 1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate | Pyrazolidine | Benzyl, tert-butyl, ketone | Enzyme inhibition, stabilization | Medicinal chemistry |

| (S)-tert-butyl-3-methylpiperazine-1-carboxylate | Piperazine | Tert-butyl carbamate, methyl | Hydrogen bonding, protection | Drug delivery, peptide synthesis |

Research Findings and Implications

- Steric Effects: The tert-butyl group in all compounds enhances thermal stability but reduces solubility in polar solvents. For this compound, this may necessitate formulation with surfactants or co-solvents .

- Electronic Modulation : The allyl group’s electron-rich nature contrasts with the electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)pyrimidin-2-ol (a related compound), suggesting divergent reactivity in electrophilic substitutions .

- Synthetic Challenges: The amine group in this compound may require protection during esterification steps, a common issue shared with (R)-3-(4-methoxybenzyl)-4-acetylthiazolidin-2-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.